molecular formula C10H10N2O2 B2589733 3,5-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1824414-34-7

3,5-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2589733
CAS No.: 1824414-34-7
M. Wt: 190.202
InChI Key: HKYMJGYLOBHVQU-UHFFFAOYSA-N
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Description

3,5-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones in the presence of a catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern and the presence of two methyl groups at positions 3 and 5. This structural feature can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3,5-dimethyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(13)12(2)10(14)11-7/h3-5H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYMJGYLOBHVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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